molecular formula C18H11F3N2O3 B1679430 Ro0711401

Ro0711401

Cat. No.: B1679430
M. Wt: 360.3 g/mol
InChI Key: GSGDLBUOSWGZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro0711401 is a selective and orally active positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). It has been studied for its potential therapeutic effects in various neurological disorders, particularly spinocerebellar ataxia type 1 (SCA1). This compound has shown promise in improving motor performance and cognitive functions in preclinical models .

Preparation Methods

The synthesis of Ro0711401 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and quality control. The compound is usually supplied as a solid, with a purity of over 98% .

Chemical Reactions Analysis

Ro0711401 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Ro0711401 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). This modulation enhances the receptor’s response to its natural ligand, glutamate, leading to increased receptor activation. The activation of mGlu1 receptors is involved in various cellular processes, including synaptic plasticity, which is crucial for learning and memory .

The molecular targets of this compound include the mGlu1 receptor, and its activation leads to downstream signaling pathways that contribute to its therapeutic effects. These pathways include the modulation of ion channels and neurotransmitter release, which are essential for maintaining normal neuronal function .

Properties

IUPAC Name

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGDLBUOSWGZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.